molecular formula C8H6F5NO B031639 4-(Pentafluoroethoxy)aniline CAS No. 717-85-1

4-(Pentafluoroethoxy)aniline

Cat. No. B031639
CAS RN: 717-85-1
M. Wt: 227.13 g/mol
InChI Key: MDODMMABKXPUEN-UHFFFAOYSA-N
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Description

“4-(Pentafluoroethoxy)aniline” is a chemical compound with the formula C8H6F5NO . It contains a total of 21 atoms, including 6 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 5 Fluorine atoms . The molecule has 21 bonds in total, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .


Synthesis Analysis

The synthesis of “4-(Pentafluoroethoxy)aniline” involves the reduction of “4-(Pentafluoroethoxy)nitrobenzene” with hydrogen in a methanol solution over a 10% Pd/C catalyst . The product is then separated by distillation and identified spectroscopically .


Molecular Structure Analysis

The molecular structure of “4-(Pentafluoroethoxy)aniline” includes a six-membered aromatic ring, a primary aromatic amine, and an aromatic ether . The molecule has a total mass of 227.131 Da and a monoisotopic mass of 227.036957 Da .

Scientific Research Applications

Synthesis of Fluorinated Compounds

PFEA serves as a precursor in the synthesis of various fluorinated organic compounds. Due to its pentafluoroethoxy group, it’s particularly useful in creating molecules with increased hydrophobicity and metabolic stability, which are desirable traits in pharmaceuticals and agrochemicals .

Larvicidal Activity

Research has shown that PFEA derivatives can exhibit significant larvicidal activity. This makes it a potential candidate for developing new insecticides, especially those targeting malaria vectors like Anopheles darlingi larvae. The introduction of fluorinated amino-moieties in these compounds enhances their bioavailability and binding to the insect’s nicotinic acetylcholine receptor, increasing their effectiveness .

Material Science

PFEA is used in the development of polyaniline-based nanocomposites, which find applications in energy storage and conversion devices such as batteries, supercapacitors, and solar cells. These materials are also used in electronics for printed circuit boards and conductive coatings .

Biomedical Applications

The unique properties of PFEA make it suitable for biomedical applications, including drug delivery systems and tissue engineering. Its ability to form various derivatives allows for the creation of targeted delivery mechanisms that can improve the efficacy of therapeutic agents .

Analytical Chemistry

In analytical chemistry, PFEA is utilized for its strong base properties, making it a component in the development of analytical methods. Techniques like gas chromatography and mass spectrometry benefit from PFEA’s ability to form stable derivatives that can be easily detected and quantified.

Corrosion Protection

The chemical stability and resistance to solvents provided by the fluorine content in PFEA are exploited in corrosion protection applications. Coatings and linings containing PFEA derivatives help protect various materials from degradation, especially in harsh chemical environments .

Future Directions

The future directions for “4-(Pentafluoroethoxy)aniline” could involve its use in the synthesis of new compounds and materials. For instance, a study on fluorinated neonicotinoids (which includes compounds similar to “4-(Pentafluoroethoxy)aniline”) suggests potential applications as control agents for insects transmitting tropical diseases . Furthermore, research on polyaniline, a related compound, indicates potential applications in sensors, drug delivery, anti-corrosion materials, and more .

properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10,11)8(12,13)15-6-3-1-5(14)2-4-6/h1-4H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDODMMABKXPUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10490110
Record name 4-(Pentafluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentafluoroethoxy)aniline

CAS RN

717-85-1
Record name 4-(Pentafluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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